Fries Rearrangement Selectivity vs. Bromo Analogs
In the Fries rearrangement of ortho‑halogenophenyl acetates, the use of the 2‑chlorophenyl acetate precursor to 1‑(3‑chloro‑2‑hydroxyphenyl)propan‑1‑one demonstrates markedly cleaner product profiles compared to the analogous 2‑bromophenyl acetate. The chloro‑substituted substrate yields only the expected rearrangement products, whereas the bromo‑substituted substrate generates complex mixtures of up to eight components, including products of intermolecular bromine migration [1]. This translates to significantly reduced purification burden and higher yields of the desired ortho‑hydroxy ketone scaffold when utilizing the chloro‑based pathway.
| Evidence Dimension | Product Selectivity in Fries Rearrangement |
|---|---|
| Target Compound Data | Only expected products; only traces of other substances even at 160–180 °C |
| Comparator Or Baseline | 2‑Bromophenyl acetate (precursor to bromo analog) |
| Quantified Difference | Chloro: 1–2 products; Bromo: Mixtures of up to eight components |
| Conditions | Fries rearrangement at 140–180 °C, solvent‑free or in tetrachloroethane |
Why This Matters
Procurement of the chloro‑substituted compound minimizes downstream purification costs and maximizes yield in key transformations, directly impacting process economics and research reproducibility.
- [1] Donnelly, J. A., & Murphy, J. J. (1970). The Fries rearrangement of ortho-halogenophenyl acetates. Journal of the Chemical Society C: Organic, 2596–2598. https://doi.org/10.1039/J39700002596 View Source
